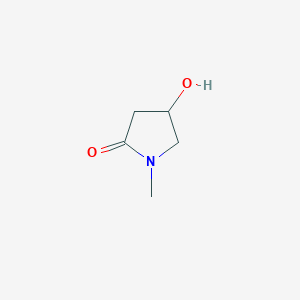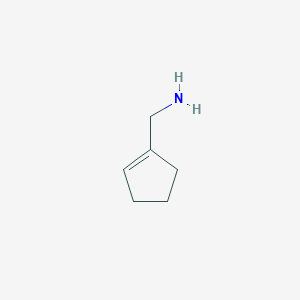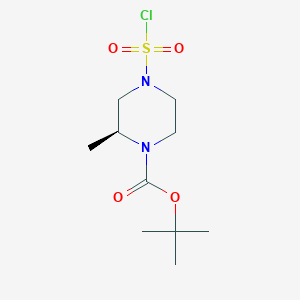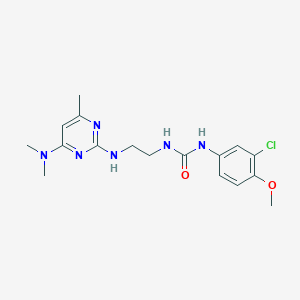
4-Hydroxy-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C5H9NO2. It has a molecular weight of 115.13 . It is typically stored at room temperature and has a purity of 95%. The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for 4-Hydroxy-1-methylpyrrolidin-2-one is 1S/C5H9NO2/c1-6-3-4(7)2-5(6)8/h4,7H,2-3H2,1H3 . This indicates that the compound contains a five-membered pyrrolidine ring with a hydroxy group at the 4-position and a methyl group at the 1-position .Physical And Chemical Properties Analysis
4-Hydroxy-1-methylpyrrolidin-2-one is an oil at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-Hydroxy-1-methylpyrrolidin-2-one: derivatives have been explored for their potential as antimicrobial agents. These compounds can be synthesized to target a variety of pathogenic bacteria and fungi, offering a promising avenue for the development of new antibiotics and antifungal medications .
Anticancer Activity
Research has indicated that certain derivatives of 4-Hydroxy-1-methylpyrrolidin-2-one exhibit significant anticancer properties. These compounds can inhibit the growth of cancer cells, including lung and CNS cancer cells, by interfering with cellular mechanisms .
Anti-inflammatory Activity
The anti-inflammatory properties of 4-Hydroxy-1-methylpyrrolidin-2-one make it a valuable compound in the development of treatments for chronic inflammatory diseases. It can be used to reduce inflammation in various conditions, potentially improving patient outcomes .
Antidepressant Activity
Derivatives of 4-Hydroxy-1-methylpyrrolidin-2-one have been studied for their antidepressant effects. These compounds may interact with neurological pathways to alleviate symptoms of depression, providing a basis for novel antidepressant drugs .
Anti-HCV Activity
The fight against Hepatitis C Virus (HCV) has led to the exploration of 4-Hydroxy-1-methylpyrrolidin-2-one derivatives as potential anti-HCV agents. Their ability to inhibit the replication of the virus could be harnessed to treat HCV infections .
Industrial Applications
Beyond its biomedical applications, 4-Hydroxy-1-methylpyrrolidin-2-one is also utilized in industrial settings. It serves as an intermediate in the synthesis of various chemicals and materials, demonstrating its versatility and importance in chemical manufacturing processes .
Safety and Hazards
The safety information for 4-Hydroxy-1-methylpyrrolidin-2-one indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, and clothing, and washing hands before breaks and immediately after handling the product .
Zukünftige Richtungen
Pyrrolidine compounds, such as 4-Hydroxy-1-methylpyrrolidin-2-one, have been recognized for their promising biological effects . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .
Wirkmechanismus
Target of Action
4-Hydroxy-1-methylpyrrolidin-2-one, also known as Methyl pyrrolidone , is a compound that is currently under investigation for its potential therapeutic applications .
Mode of Action
It is known that pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Biochemical Pathways
It is known that n-methyl-2-pyrrolidone is rapidly biotransformed by hydroxylation to 5-hydroxy-n-methyl-2-pyrrolidone, which is further oxidized to n-methylsuccinimide; this intermediate is further hydroxylated to 2-hydroxy-n-methylsuccinimide .
Result of Action
It is known that pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
The action, efficacy, and stability of 4-Hydroxy-1-methylpyrrolidin-2-one can be influenced by various environmental factors. For instance, it is used in the pharmaceutical industry in the formulation for drugs by both oral and transdermal delivery routes . It is also used heavily in lithium-ion battery fabrication, as a solvent for electrode preparation . .
Eigenschaften
IUPAC Name |
4-hydroxy-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-3-4(7)2-5(6)8/h4,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVPVSMWSPGZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
222856-39-5 |
Source


|
| Record name | 4-hydroxy-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide](/img/structure/B2889600.png)
![7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2889602.png)
![Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2889603.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2889604.png)

![5-chloro-2-(methylsulfanyl)-N-[4-(pyrimidin-4-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2889606.png)


![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2889614.png)

![3-[(2,5-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2889619.png)

